molecular formula C21H19Br2NO B13320588 (3Z,5E)-3,5-bis[(4-bromophenyl)methylidene]-1-ethylpiperidin-4-one

(3Z,5E)-3,5-bis[(4-bromophenyl)methylidene]-1-ethylpiperidin-4-one

Cat. No.: B13320588
M. Wt: 461.2 g/mol
InChI Key: MHYXNBSIQMFQCB-MJZABRMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3Z,5E)-3,5-bis[(4-bromophenyl)methylidene]-1-ethylpiperidin-4-one: is an organic compound characterized by its unique structure, which includes two bromophenyl groups attached to a piperidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3Z,5E)-3,5-bis[(4-bromophenyl)methylidene]-1-ethylpiperidin-4-one typically involves the condensation of 4-bromobenzaldehyde with 1-ethyl-4-piperidone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed to facilitate the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinone ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the piperidinone ring, potentially yielding alcohol derivatives.

    Substitution: The bromophenyl groups can participate in substitution reactions, where the bromine atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under mild heating conditions.

Major Products:

    Oxidation: Oxidized derivatives of the piperidinone ring.

    Reduction: Alcohol derivatives of the piperidinone ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine: Research is ongoing to investigate the biological activity of this compound. It may have potential as a pharmaceutical intermediate or as a lead compound in drug discovery.

Industry: In materials science, the compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The exact mechanism of action for (3Z,5E)-3,5-bis[(4-bromophenyl)methylidene]-1-ethylpiperidin-4-one is not well-defined. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The bromophenyl groups may play a role in binding to these targets, while the piperidinone ring could influence the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Uniqueness: The unique combination of a piperidinone ring with bromophenyl groups sets this compound apart from other compounds. This structure imparts specific chemical and physical properties that can be leveraged in various applications.

Biological Activity

(3Z,5E)-3,5-bis[(4-bromophenyl)methylidene]-1-ethylpiperidin-4-one is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer treatment. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes:

  • Piperidinone core : This structural feature is common in various biologically active compounds.
  • Bromophenyl groups : The presence of bromine atoms enhances the compound's lipophilicity and may influence its biological interactions.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably:

  • Cytotoxicity : The compound has shown potent cytotoxicity against colon cancer cell lines (HCT116 and HT29) with IC50 values below 4 µM, indicating strong efficacy against these malignancies .
  • Selectivity Index : The selectivity index (SI) for these compounds suggests they are less toxic to non-malignant cells compared to malignant ones, highlighting their potential as targeted cancer therapies .

The mechanism through which this compound exerts its anticancer effects appears to involve:

  • Apoptosis Induction : The compound promotes apoptotic cell death in cancer cells, characterized by caspase-3 activation and mitochondrial membrane potential depolarization .
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed, contributing to the induction of apoptosis and cell cycle arrest in cancer cells .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Selectivity Index
This compoundHCT116< 4High
HT29< 4High
Ca9-22< 1High
Non-malignant cells> 10Low

This table illustrates the potency of the compound across different cell lines, emphasizing its effectiveness against specific cancer types while maintaining a favorable safety profile.

Case Study: Colon Cancer Treatment

In a recent study evaluating various unsymmetric 3,5-bis(benzylidene)-4-piperidones, it was found that compounds similar to this compound significantly inhibited the growth of colon cancer cells. The study highlighted that the incorporation of specific substituents could enhance the potency and selectivity of these compounds as anticancer agents .

Properties

Molecular Formula

C21H19Br2NO

Molecular Weight

461.2 g/mol

IUPAC Name

(3Z,5E)-3,5-bis[(4-bromophenyl)methylidene]-1-ethylpiperidin-4-one

InChI

InChI=1S/C21H19Br2NO/c1-2-24-13-17(11-15-3-7-19(22)8-4-15)21(25)18(14-24)12-16-5-9-20(23)10-6-16/h3-12H,2,13-14H2,1H3/b17-11-,18-12+

InChI Key

MHYXNBSIQMFQCB-MJZABRMRSA-N

Isomeric SMILES

CCN1C/C(=C\C2=CC=C(C=C2)Br)/C(=O)/C(=C\C3=CC=C(C=C3)Br)/C1

Canonical SMILES

CCN1CC(=CC2=CC=C(C=C2)Br)C(=O)C(=CC3=CC=C(C=C3)Br)C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.